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Compound of Interest

Compound Name: Tetradecane-7,8-diol

Cat. No.: B094109 Get Quote

Introduction

Vicinal diols are fundamental structural motifs in a vast array of biologically active natural

products and pharmaceutical agents. The precise control of the stereochemistry of these diol

functionalities is often crucial for their biological activity. Asymmetric dihydroxylation of olefins

represents one of the most powerful and reliable methods for the enantioselective synthesis of

chiral vicinal diols.[1] The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning

reaction, provides a predictable and highly enantioselective route to 1,2-diols from prochiral

alkenes.[1][2][3] This method utilizes a catalytic amount of osmium tetroxide in the presence of

a chiral quinine ligand to direct the hydroxylation to a specific face of the double bond.[2]

This application note provides a detailed protocol for the asymmetric synthesis of (7R,8R)-

tetradecanediol from the corresponding prochiral alkene, trans-7-tetradecene, using the

Sharpless Asymmetric Dihydroxylation with AD-mix-β. The commercially available AD-mix

formulations contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium

ferricyanide), and a base (potassium carbonate), offering a convenient and reliable procedure.

[2][4] The choice of AD-mix-β is dictated by the desired (7R,8R) stereochemistry of the product

diol.[2][5]
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Caption: Workflow for the asymmetric synthesis of (7R,8R)-tetradecanediol.

Experimental Protocol

Materials:

trans-7-Tetradecene (97%)

AD-mix-β

tert-Butanol

Water (deionized)

Sodium sulfite

Ethyl acetate

Magnesium sulfate (anhydrous)

Silica gel (for column chromatography)

Standard glassware for organic synthesis

Procedure:

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar,

combine tert-butanol (50 mL) and water (50 mL). Stir the mixture until it becomes

homogeneous. Add AD-mix-β (14 g, approximately 1.4 g per mmol of alkene) to the solvent

mixture. Stir vigorously at room temperature until two clear phases are observed, with the
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lower aqueous phase being bright yellow.[4] Cool the reaction mixture to 0 °C in an ice-water

bath. Some of the dissolved salts may precipitate upon cooling.[4]

Addition of Alkene: To the cooled and vigorously stirred mixture, add trans-7-tetradecene

(1.96 g, 10 mmol) in one portion.

Reaction Monitoring: Continue to stir the reaction mixture vigorously at 0 °C. The progress of

the reaction can be monitored by thin-layer chromatography (TLC) by observing the

disappearance of the starting alkene. The reaction is typically complete within 6-24 hours.

Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (15 g) and

allow the mixture to warm to room temperature. Stir for an additional 1 hour.

Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (100 mL)

and shake well. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x

50 mL).

Work-up: Combine the organic extracts and wash with 2 M aqueous sodium hydroxide (50

mL) to remove the chiral ligand, followed by a wash with brine (50 mL). Dry the organic layer

over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced

pressure using a rotary evaporator to yield the crude diol.

Purification: The crude product can be purified by flash column chromatography on silica gel

using a gradient of ethyl acetate in hexanes as the eluent to afford the pure (7R,8R)-

tetradecanediol.

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric synthesis of

(7R,8R)-tetradecanediol based on typical results for the Sharpless Asymmetric Dihydroxylation

of trans-disubstituted alkenes.
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Parameter Expected Value Notes

Yield 85-95%
The yield is for the purified

product.

Enantiomeric Excess (ee) >95%

The high enantioselectivity is a

hallmark of the Sharpless

Asymmetric Dihydroxylation for

this class of substrates.[6] The

ee can be determined by chiral

HPLC or NMR analysis of a

Mosher's ester derivative.

Diastereomeric Ratio (dr) N/A

As the product is a syn-diol

and the starting material is a

trans-alkene, only one

diastereomer is formed.

Signaling Pathway and Experimental Workflow

The Sharpless Asymmetric Dihydroxylation proceeds through a well-defined catalytic cycle.

The osmium tetroxide, complexed with the chiral ligand, undergoes a [3+2] cycloaddition with

the alkene to form an osmate ester intermediate. This intermediate is then hydrolyzed to

release the diol and the reduced osmium species. A stoichiometric co-oxidant regenerates the

osmium(VIII) catalyst to complete the cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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